Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
CAS No.: 1352723-54-6
Cat. No.: VC0058748
Molecular Formula: C10H13NO4
Molecular Weight: 211.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352723-54-6 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.217 |
| IUPAC Name | dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3 |
| Standard InChI Key | BABQASSDHBGWOA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(CNC1)C(=O)OC |
Introduction
Structural Characteristics and Properties
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate belongs to the azepine family, characterized by a seven-membered heterocyclic ring containing one nitrogen atom. The compound features two methyl carboxylate groups positioned at the 3 and 6 positions of the azepine ring, creating a symmetrical structure with distinctive reactivity properties.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its handling, storage, and application in various chemical processes. Table 1 summarizes the key physical and chemical properties of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate.
Table 1: Physicochemical Properties of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Structural Features
The molecular structure of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate comprises a seven-membered heterocyclic ring with one nitrogen atom, containing two methyl carboxylate groups at positions 3 and 6. The compound's structure bestows it with unique chemical reactivity and potential applications in various synthetic pathways.
Chemical Reactivity
General Reactivity Patterns
The reactivity of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is likely influenced by several key structural features:
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The seven-membered heterocyclic ring with a nitrogen atom provides sites for nucleophilic and electrophilic reactions.
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The presence of two methyl carboxylate groups introduces potential for further functionalization and transformation.
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The partially saturated nature of the azepine ring at positions 2 and 7 creates a distinct conformational arrangement that may influence reaction pathways.
Proper storage in sealed containers at 2-8°C is recommended to maintain compound stability and integrity . Standard laboratory safety protocols should be observed when handling this compound, including the use of appropriate personal protective equipment.
Computational Chemistry Data
Computational chemistry provides valuable insights into the electronic structure and properties of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate. Table 3 presents computational chemistry data for this compound.
Table 3: Computational Chemistry Data for Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
| Property | Value | Reference |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 64.63 | |
| LogP | -0.2116 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 |
These computational parameters provide valuable insights into the compound's potential pharmacological properties and behavior in biological systems. The negative LogP value suggests relatively high hydrophilicity, while the moderate number of hydrogen bond acceptors and donors indicates potential for intermolecular interactions.
Related Compounds and Structural Analogues
Understanding the relationship between dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate and structurally related compounds provides context for appreciating its position within the broader family of azepine derivatives. Table 4 presents information on selected azepine derivatives related to the target compound.
Table 4: Selected Azepine Derivatives Related to Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
These related compounds share the fundamental azepine core structure but differ in substitution patterns, saturation levels, and functional group decorations. Comparative analysis of these compounds can provide insights into structure-activity relationships and guide the development of novel azepine derivatives with tailored properties.
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